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Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzaldehyde

Cat. No.: B070759 Get Quote

An In-depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Structure, Synthesis, and

Applications

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-5-methoxybenzaldehyde, a

substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery.

We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic signature,

and its role as a versatile building block for more complex molecular architectures. This document is

intended for researchers, medicinal chemists, and professionals in drug development who require a

detailed understanding of this compound's properties and potential applications.

Core Molecular Profile and Structural Elucidation
3-Chloro-5-methoxybenzaldehyde is a disubstituted benzaldehyde featuring a chlorine atom and a

methoxy group at the meta positions relative to the formyl group. This substitution pattern imparts

specific electronic and steric properties that influence its reactivity and utility.

Chemical Identity
IUPAC Name: 3-chloro-5-methoxybenzaldehyde[1]

Molecular Formula: C₈H₇ClO₂[1]

Molecular Weight: 170.59 g/mol [1]

CAS Number: 164650-68-4[1]

Synonyms: 3-methoxy-5-chlorobenzaldehyde, Benzaldehyde, 3-chloro-5-methoxy-[1]
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Structural Representation
The molecule consists of a benzene ring functionalized with an aldehyde (-CHO) group, a chlorine (-

Cl) atom, and a methoxy (-OCH₃) group.

2D Structure 3D Conformation (Ball-and-Stick)
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Source: PubChem CID 21904633 Source: PubChem CID 21904633[1]

Physicochemical and Computed Properties
A summary of key computed properties provides insight into the molecule's behavior in various

chemical and biological systems.

Property Value Source

XLogP3 2.6 PubChem[1]

Monoisotopic Mass 170.0134572 Da PubChem[1]

Topological Polar Surface Area 26.3 Å² PubChem[1]

Formal Charge 0 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor Count 2 PubChem

Rotatable Bond Count 2 PubChem
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Machine-Readable Identifiers
SMILES: COC1=CC(=CC(=C1)C=O)Cl[1][2]

InChI: InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3[1][2]

InChIKey: BMSBBELFYSUAOR-UHFFFAOYSA-N[1][2]

Synthesis and Chemical Reactivity
While specific industrial-scale synthesis protocols for 3-Chloro-5-methoxybenzaldehyde are not

extensively documented in public literature, a plausible synthetic route can be designed based on

established principles of organic chemistry. Substituted benzaldehydes are pivotal starting materials

for a vast array of chemical transformations.[3]

Retrosynthetic Analysis and Plausible Forward Synthesis
A logical approach to synthesizing 3-Chloro-5-methoxybenzaldehyde involves the strategic

functionalization of a simpler aromatic precursor. The directing effects of the substituents are critical

considerations in planning the sequence of reactions. The aldehyde group is a meta-director, while the

methoxy group is an ortho-, para-director. The chloro group is also an ortho-, para-director, albeit a

deactivating one.

A potential synthetic workflow could start from a commercially available precursor like 3,5-

dihydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde.[3]

Plausible Synthetic Pathway

3-Chloro-5-hydroxybenzaldehyde Methylation
(e.g., Dimethyl sulfate, Base)

Williamson Ether Synthesis

3-Chloro-5-methoxybenzaldehyde

Click to download full resolution via product page

Caption: A plausible synthetic route to 3-Chloro-5-methoxybenzaldehyde.

Experimental Protocol (Exemplary):
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Dissolution: Dissolve 3-chloro-5-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent

(e.g., acetone or DMF).

Basification: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to

deprotonate the phenolic hydroxyl group.

Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred mixture at room

temperature.

Reaction Monitoring: Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using

Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent

under reduced pressure.

Purification: Redissolve the crude product in an organic solvent like ethyl acetate, wash with water

and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product using column

chromatography on silica gel.

Inherent Reactivity
The chemical behavior of 3-Chloro-5-methoxybenzaldehyde is governed by its three functional

groups:

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of

reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation

reactions (e.g., Wittig, Knoevenagel, aldol) to form C-C bonds.

Aromatic Ring: The ring is moderately deactivated towards electrophilic aromatic substitution due to

the electron-withdrawing nature of the chloro and aldehyde groups, which outweighs the activating

effect of the methoxy group. Electrophiles will preferentially add to the positions ortho to the methoxy

group and meta to the chloro and aldehyde groups (positions 2, 4, and 6).

Chloro and Methoxy Groups: These substituents modulate the electronic properties of the ring and

can influence the molecule's overall lipophilicity and potential for intermolecular interactions.

Spectroscopic Characterization Profile
Confirming the identity and purity of 3-Chloro-5-methoxybenzaldehyde relies on a combination of

spectroscopic techniques. While a dedicated spectrum for this specific molecule is not provided in the
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search results, we can predict the characteristic signals based on analogous structures.[4][5][6]

Technique Expected Features

¹H NMR

- Aldehyde Proton (CHO): A singlet around δ 9.8-

10.0 ppm. - Aromatic Protons: Three distinct signals

in the aromatic region (δ 7.0-7.8 ppm), likely

appearing as two doublets (or triplets) and one

singlet, corresponding to the protons at positions 2,

4, and 6. - Methoxy Protons (OCH₃): A sharp singlet

around δ 3.8-3.9 ppm, integrating to 3H.[4]

¹³C NMR

- Carbonyl Carbon (C=O): A signal in the downfield

region, typically δ 190-195 ppm.[4] - Aromatic

Carbons: Six distinct signals between δ 110-160

ppm. The carbon attached to the methoxy group

(C5) would be the most downfield (around 160

ppm), while the carbon attached to the chlorine (C3)

would also be significantly shifted. - Methoxy

Carbon (OCH₃): A signal around δ 55-56 ppm.[4]

IR Spectroscopy

- C=O Stretch (Aldehyde): A strong, sharp

absorption band around 1700-1710 cm⁻¹. - C-H

Stretch (Aldehyde): Two weak bands around 2720

and 2820 cm⁻¹. - C-O Stretch (Methoxy): An

absorption band around 1250 cm⁻¹. - C-Cl Stretch:

A band in the fingerprint region, typically 600-800

cm⁻¹.

Mass Spectrometry

- Molecular Ion (M⁺): A peak at m/z 170. A

characteristic isotopic pattern (M+2 peak) at m/z 172

with approximately one-third the intensity of the M⁺

peak, confirming the presence of one chlorine atom.

[6] - Fragmentation: A prominent peak

corresponding to the loss of the aldehyde proton (M-

1) and/or the formyl group (M-29).

Role in Drug Discovery and Medicinal Chemistry
Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals.[3]

The presence of chloro and methoxy groups on the aromatic scaffold is of particular strategic
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importance in medicinal chemistry.

The Influence of Chloro and Methoxy Groups
The chloro and methoxy substituents can profoundly influence a drug candidate's properties:[7]

Chlorine Atom: Often introduced to increase metabolic stability by blocking sites susceptible to

oxidative metabolism. It also enhances lipophilicity, which can improve membrane permeability. The

chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with

protein targets.[8]

Methoxy Group: Can act as a hydrogen bond acceptor. Its metabolic fate is often O-demethylation,

which can be a designed clearance pathway or a route to an active metabolite. The methoxy group

generally increases polarity compared to a methyl group.[7]

The strategic placement of these functional groups allows medicinal chemists to fine-tune the

absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound, as well as

its binding affinity to a biological target.[7][8]
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Role in Medicinal Chemistry
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(3-Chloro-5-methoxybenzaldehyde)

Multi-step Synthesis
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Caption: Use of building blocks like 3-Chloro-5-methoxybenzaldehyde in a typical drug discovery

pipeline.

Safety and Handling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b070759?utm_src=pdf-body-img
https://www.benchchem.com/product/b070759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-
Chloro-5-methoxybenzaldehyde is associated with the following hazards:

GHS Pictogram: GHS07 (Exclamation Mark)[2]

Signal Word: Warning[2]

Hazard Statements:

H302: Harmful if swallowed[1]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Handling Recommendations:

Use in a well-ventilated area or under a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant

gloves, and a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin, eyes, and clothing.

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion
3-Chloro-5-methoxybenzaldehyde is a valuable chemical intermediate whose structural features—

the reactive aldehyde group and the modulating chloro and methoxy substituents—make it a versatile

tool for synthetic chemists. Its utility is particularly pronounced in the field of medicinal chemistry,

where it serves as a sophisticated building block for constructing novel therapeutic agents. A thorough

understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full

potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended

for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we

make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential

and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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